7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one
Overview
Description
7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one is a heterocyclic compound featuring a bromine atom and a cyclopropane ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one typically involves multi-step organic reactions. One common method starts with the bromination of a quinoline derivative, followed by cyclopropanation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, scaled up to accommodate larger quantities. This often includes continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the bromine atom and the cyclopropane ring can enhance the biological activity and selectivity of these derivatives.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropane ring can form specific interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one stands out due to its specific structural features, such as the position of the bromine atom and the presence of the cyclopropane ring. These features can influence its reactivity and biological activity, making it a unique compound for various applications.
Properties
IUPAC Name |
7-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)5-4-6(5)10(13)12-8/h1-3,5-6H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSDOBPACXLXLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC3=C2C(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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